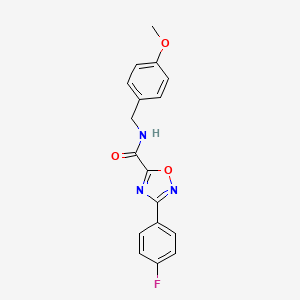
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide, also known as FMOC, is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of certain enzymes. 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to have anti-tumor properties, possibly by inducing cell death in cancer cells. Additionally, 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has been found to have antibacterial activity against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide may have limitations in certain experiments due to its potential toxicity and lack of specificity for certain targets.
Orientations Futures
There are several potential future directions for the study of 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is the development of 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide analogs with improved specificity and potency for certain targets. Additionally, 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide may have potential applications in the treatment of other diseases, such as viral infections. Further research is needed to fully understand the potential of 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide in these areas.
Méthodes De Synthèse
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 4-methoxybenzyl chloride, followed by the reaction with cyanogen azide and finally the reaction with triethylamine and acetic anhydride. This method has been used successfully to produce high-quality 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide with a high yield.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. It has been investigated for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-23-14-8-2-11(3-9-14)10-19-16(22)17-20-15(21-24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQOOTQKQWZLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5463268.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5463271.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5463276.png)
![(3S)-1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5463277.png)
![(3aR*,7aS*)-5-methyl-2-[3-(methylsulfonyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5463279.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol](/img/structure/B5463287.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5463293.png)

![2-dodecylcyclohexanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5463308.png)
![4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5463320.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5463348.png)

![4-benzyl-3-ethyl-1-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5463371.png)
![4-chloro-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5463372.png)